![molecular formula C20H16ClNO2S B6037336 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTA is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to exhibit a range of other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the growth of certain bacteria, making it a potential candidate for use as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of new 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for cancer treatment. Finally, there is a need for more research on the potential antibacterial properties of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and its derivatives, as this could lead to the development of new antibacterial agents.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-phenoxyphenylacetic acid in the presence of a suitable base. The resulting product, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer treatment.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLQCMRAYWNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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